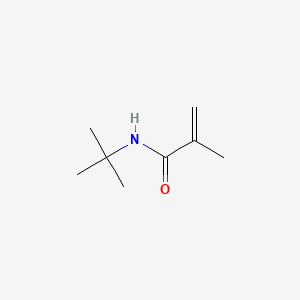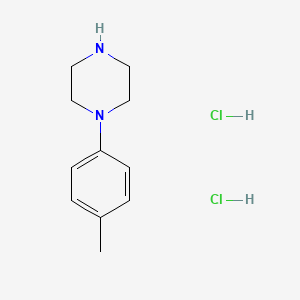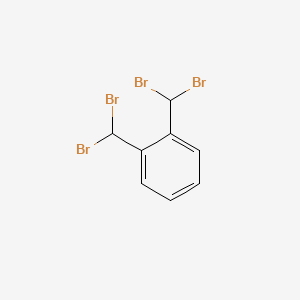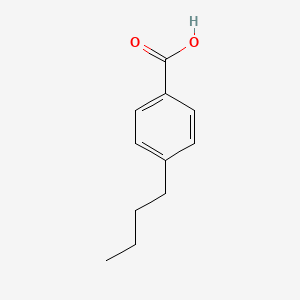
1-(1,1'-Bifenil)-4-il-2-feniletan-1-ona
Descripción general
Descripción
1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one is a useful research compound. Its molecular formula is C20H16O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Este compuesto se utiliza en el desarrollo de OLED debido a su capacidad para formar parte de la capa emisora. La estructura central del bifenilo se utiliza a menudo en materiales huésped para tintes fosforescentes en OLED, lo que contribuye a la eficiencia y la estabilidad de los dispositivos .
Medicina
En el campo médico, los derivados de los compuestos bifenilos, como la 1-(1,1'-Bifenil)-4-il-2-feniletan-1-ona, se utilizan en la síntesis de varios fármacos. Sirven como intermediarios clave en la producción de medicamentos con propiedades antiinflamatorias, antitumorales y antimicrobianas .
Agricultura
Los derivados del bifenilo son importantes en la agricultura, donde se utilizan para crear compuestos que pueden actuar como promotores del crecimiento o plaguicidas. Su versatilidad estructural permite el desarrollo de nuevos productos químicos agrícolas con mayor seguridad y eficacia .
Cristales líquidos
La estructura del bifenilo es fundamental en la síntesis de cristales líquidos. Estos materiales son esenciales para las tecnologías de visualización, y los derivados del bifenilo proporcionan las propiedades anisotrópicas necesarias para la formación de cristales líquidos .
Farmacología
En farmacología, los derivados del bifenilo son cruciales para comprender las interacciones y los efectos de los fármacos. Se utilizan para estudiar la farmacocinética y la farmacodinamia de nuevos fármacos, lo que ayuda en el desarrollo de tratamientos más seguros y eficaces .
Química orgánica sintética
La parte bifenilo es un andamiaje fundamental en la química orgánica sintética. Está involucrado en varias reacciones químicas, como las reacciones de acoplamiento cruzado, que son esenciales para la construcción de moléculas orgánicas complejas .
Nanotecnología
Los derivados del bifenilo se exploran en la nanotecnología por su posible uso en la creación de estructuras de tamaño nanométrico con propiedades únicas. Estas estructuras podrían utilizarse en sistemas de administración de fármacos, sensores y otros materiales avanzados .
Química analítica
En química analítica, los derivados del bifenilo se utilizan como fases estacionarias en cromatografía debido a su capacidad para separar una amplia gama de compuestos químicos. Esto es crucial para el análisis y la purificación de productos farmacéuticos y otras mezclas complejas .
Mecanismo De Acción
Target of Action
The primary target of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is the PD-1/PD-L1 pathway . This pathway plays a crucial role in cancer immunotherapy, as it targets tumor immune escape and growth .
Mode of Action
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one, as a small-molecule inhibitor, interacts with the PD-1/PD-L1 pathway . It is believed to inhibit this pathway, thereby preventing tumor cells from evading the immune system .
Biochemical Pathways
It is known that the compound interferes with the pd-1/pd-l1 pathway , which is a key player in the immune response against cancer cells .
Pharmacokinetics
It is known that small-molecule inhibitors like this compound generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one’s action are primarily related to its inhibition of the PD-1/PD-L1 pathway . By inhibiting this pathway, the compound prevents tumor cells from evading the immune system, potentially leading to enhanced immune response against the tumor cells .
Análisis Bioquímico
Biochemical Properties
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids .
Cellular Effects
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has been observed to induce oxidative stress in certain cell types, which can impact cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states of target proteins. Additionally, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can bind to DNA, affecting gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells .
Subcellular Localization
The subcellular localization of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can influence its activity and function. This compound has been observed to localize in the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes involved in metabolic processes. Targeting signals and post-translational modifications may direct 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one to specific cellular compartments, affecting its biochemical interactions and overall function .
Propiedades
IUPAC Name |
2-phenyl-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSNNPSTLUBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173823 | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-23-2 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

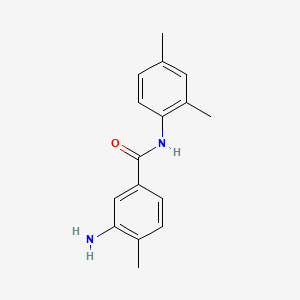
![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)


![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
